molecular formula C19H26ClN3O B12783545 Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride CAS No. 102129-21-5

Pyrazoline, 3-(2-(diethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride

Cat. No.: B12783545
CAS No.: 102129-21-5
M. Wt: 347.9 g/mol
InChI Key: MYDRQRNXIJXANV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group, a diaethylaminoethyl group, and a furyl-pyrazolin moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazoline ring. The diaethylaminoethyl group is introduced through a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt through acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the furyl or pyrazolin rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or diaethylaminoethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(beta-dimethylaminoethyl)-5-furyl-pyrazolin-hydrochlorid
  • 1-Phenyl-3-(beta-diethylaminoethyl)-5-thienyl-pyrazolin-hydrochlorid

Uniqueness

1-Phenyl-3-(beta-diaethylamino-aethyl)-5-furyl-pyrazolin-hydrochlorid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

102129-21-5

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

N,N-diethyl-2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)13-12-16-15-18(19-11-8-14-23-19)22(20-16)17-9-6-5-7-10-17;/h5-11,14,18H,3-4,12-13,15H2,1-2H3;1H

InChI Key

MYDRQRNXIJXANV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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